Cas no 2679948-44-6 (tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)

tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
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- 2679948-44-6
- EN300-28308941
- tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate
- tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate
-
- インチ: 1S/C13H24N2O5/c1-6-7-19-11(17)14-9(2)10(8-16)15-12(18)20-13(3,4)5/h6,9-10,16H,1,7-8H2,2-5H3,(H,14,17)(H,15,18)/t9-,10-/m1/s1
- InChIKey: IMMDRPWPIWBGLE-NXEZZACHSA-N
- ほほえんだ: O(C(N[C@H](CO)[C@@H](C)NC(=O)OCC=C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 288.16852187g/mol
- どういたいしつりょう: 288.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308941-0.25g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 0.25g |
$1708.0 | 2025-03-19 | |
Enamine | EN300-28308941-1g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 1g |
$1857.0 | 2023-09-07 | ||
Enamine | EN300-28308941-5g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 5g |
$5387.0 | 2023-09-07 | ||
Enamine | EN300-28308941-2.5g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 2.5g |
$3641.0 | 2025-03-19 | |
Enamine | EN300-28308941-0.05g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 0.05g |
$1560.0 | 2025-03-19 | |
Enamine | EN300-28308941-5.0g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 5.0g |
$5387.0 | 2025-03-19 | |
Enamine | EN300-28308941-10g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 10g |
$7988.0 | 2023-09-07 | ||
Enamine | EN300-28308941-0.1g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 0.1g |
$1635.0 | 2025-03-19 | |
Enamine | EN300-28308941-1.0g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 1.0g |
$1857.0 | 2025-03-19 | |
Enamine | EN300-28308941-0.5g |
tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |
2679948-44-6 | 95.0% | 0.5g |
$1783.0 | 2025-03-19 |
tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate (CAS: 2679948-44-6)
The compound tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate (CAS: 2679948-44-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral building block is pivotal in the synthesis of complex molecules, particularly in the development of peptide-based therapeutics and protease inhibitors. Recent studies have highlighted its utility in the construction of novel drug candidates, owing to its unique stereochemical properties and functional group compatibility.
One of the key areas of research involving this compound is its application in the synthesis of HIV protease inhibitors. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate exhibit potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. The study further elucidated the structural basis for this activity, revealing that the (2S,3R) configuration is critical for binding to the protease active site.
In addition to its antiviral applications, this compound has also been explored in the context of cancer therapeutics. A recent preprint on bioRxiv detailed the use of tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate as a precursor for the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway. The researchers reported that the compound's allyloxycarbonylamino group facilitates efficient conjugation with other pharmacophores, enabling the development of hybrid molecules with enhanced bioavailability and target specificity.
From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate have been reported. A 2024 paper in *Organic Process Research & Development* described an optimized catalytic asymmetric synthesis route, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. This methodological improvement addresses previous challenges related to racemization and low throughput, making the compound more accessible for industrial-scale applications.
Looking ahead, the versatility of tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate positions it as a valuable tool in drug discovery. Ongoing research is investigating its potential in targeted protein degradation (e.g., PROTACs) and as a scaffold for covalent inhibitors. However, challenges remain in optimizing its metabolic stability and in vivo pharmacokinetics, which will be critical for translational success.
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